2-Hydroxy-5-(2-methoxyacetamido)benzoic acid
Overview
Description
“2-Hydroxy-5-(2-methoxyacetamido)benzoic acid” is a chemical compound with the CAS Number: 926232-20-4 . It has a molecular weight of 225.2 . The compound is in powder form and is stored at room temperature . Its IUPAC name is 2-hydroxy-5-[(methoxyacetyl)amino]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO5/c1-16-5-9(13)11-6-2-3-8(12)7(4-6)10(14)15/h2-4,12H,5H2,1H3,(H,11,13)(H,14,15) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
- Application : Improved ion yields and signal-to-noise ratio in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) by using benzoic acid derivatives as additives. 2-Hydroxy-5-methoxybenzoic acid enhances performance for both proteins and oligosaccharides in MALDI-MS (Karas et al., 1993).
Potentiometric Titration
- Application : Utilized in potentiometric titration as part of artificial neural network calibration for analyzing hydroxycinnamic acids and hydroxylated benzoic acids (Aktaş & Yaşar, 2004).
Adsorption-Based Recovery
- Application : In the adsorption-based recovery of cobalt, chemically modified activated carbon with 2-hydroxy-5-methoxy benzoic acid showed high efficiency in removing Co2+ ions from aqueous solutions (Gunjate et al., 2020).
Biodegradation Research
- Application : In studies of biodegradation, the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals includes compounds like 2-hydroxy-5-(2-methoxyacetamido)benzoic acid. Understanding the transformation of these chemicals is crucial for the exploitation of their allelopathic properties (Fomsgaard et al., 2004).
Electrochemical Studies
- Application : In electrochemical studies, the cleavage of the azo bond in 2-hydroxy-5-sulfophenyl-azo-benzoic acids is significant. The study provides insights into the electrochemical behavior of these compounds and their reduction processes (Mandić et al., 2004).
Industrial Process Scale-Up
- Application : Key in the synthesis of SGLT2 inhibitors for diabetes therapy. A study describes a novel and practical industrial process scale-up for a related compound, demonstrating the importance of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-5-[(2-methoxyacetyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-5-9(13)11-6-2-3-8(12)7(4-6)10(14)15/h2-4,12H,5H2,1H3,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDBWBACHJVHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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